NC(CC)C(C=C1)=CC=C1O.[H]Cl
. This represents the structure of the molecule in a linear format.
One method for synthesizing 4-(1-Aminopropyl)phenol hydrochloride involves a multi-step process starting with phenol and aminoacetonitrile hydrochloride. [] The reaction proceeds through nitrile acylation in the presence of anhydrous aluminum trichloride, followed by hydrolysis to yield a carbonylated intermediate. Subsequent Raney nickel-catalyzed hydrogenation then produces the final product with an overall yield of 65%. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6